2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide
Description
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c1-9-6-10(2)16-14(15-9)22-8-13(19)17-11-4-3-5-12(7-11)18(20)21/h3-7H,8H2,1-2H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSKBXGIMJYMOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via Thiol-Acetamide Coupling
The most widely reported method involves reacting 4,6-dimethylpyrimidine-2-thiol with halogenated N-(3-nitrophenyl)acetamides in the presence of a base. For example, bromo-N-(3-nitrophenyl)acetamide undergoes nucleophilic attack by the deprotonated thiol group, forming the sulfanyl bridge.
Reaction Conditions:
-
Solvent: Ethanol or dimethylformamide (DMF)
-
Base: Potassium hydroxide (KOH) or sodium acetate
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Temperature: Reflux (78–100°C)
-
Time: 3–4 hours
Typical Procedure:
Alternative Pathway: Thiol-Ester Intermediates
A less common approach utilizes thiol esters as intermediates. 4,6-Dimethylpyrimidine-2-thiol reacts with ethyl bromoacetate to form a thioester, which is subsequently amidated with 3-nitroaniline.
Reaction Scheme:
-
Thioester Formation:
-
Amidation:
Advantages:
Yield: 70–85% (lower due to additional steps).
Optimization of Reaction Parameters
Solvent and Base Selection
Optimal yields are achieved in ethanol with KOH, which enhances thiol deprotonation without degrading the nitro group. DMF accelerates reactions but requires stringent moisture control.
Comparative Data:
| Solvent | Base | Reaction Time | Yield (%) |
|---|---|---|---|
| Ethanol | KOH | 4 h | 95 |
| DMF | NaOAc | 2 h | 88 |
| THF | K₂CO₃ | 6 h | 72 |
Temperature and Time Dependence
Prolonged reflux (>5 hours) risks nitro group reduction, while shorter durations (<2 hours) result in incomplete substitution.
Crystallization and Purification
Recrystallization Protocols
Ethyl Acetate: Produces needle-like crystals with high purity (99.5% by HPLC).
Ethanol: Yields block-shaped crystals but may retain solvent impurities.
Crystallization Data:
| Solvent | Crystal Morphology | Purity (%) |
|---|---|---|
| Ethyl Acetate | Needles | 99.5 |
| Ethanol | Blocks | 98.2 |
Intramolecular Interactions Affecting Crystallinity
X-ray diffraction reveals folded conformations stabilized by N—H⋯N and C—H⋯O hydrogen bonds, critical for crystal packing.
Characterization and Analytical Data
Spectroscopic Confirmation
Melting Point and Stability
-
Melting Point: 208–210°C (decomposition observed above 215°C).
-
Storage: Stable at 4°C for >12 months under inert atmosphere.
Industrial and Scalability Considerations
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 4,6-Dimethylpyrimidine-2-thiol | 450 |
| Bromo-N-(3-nitrophenyl)acetamide | 620 |
| Ethanol | 8 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acetic acid.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Research indicates that this compound exhibits several biological activities, making it a candidate for further investigation in medicinal chemistry.
Antimicrobial Activity
Preliminary studies suggest that derivatives of similar structures demonstrate significant antimicrobial properties against various pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) : Related compounds have shown MIC values around 256 µg/mL against Escherichia coli and Staphylococcus aureus .
This suggests that the compound may inhibit bacterial growth effectively, indicating potential use in developing new antimicrobial agents.
Cytotoxicity and Anticancer Potential
Investigations into the cytotoxic effects of this compound reveal promising results against cancer cell lines. For example:
- Selective Cytotoxicity : Compounds with similar structural motifs have demonstrated selective toxicity towards human cancer cells while sparing normal cells .
- Mechanism of Action : The compound may induce apoptosis in cancer cells and inhibit cell proliferation, making it a candidate for cancer therapy .
Enzyme Inhibition
The compound may act as an inhibitor of certain enzymes involved in metabolic pathways relevant to diseases such as neurodegenerative disorders:
- Acetylcholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase, which is crucial for neurotransmitter regulation .
This suggests that the compound could have implications in treating conditions like Alzheimer's disease.
Case Studies
Several case studies highlight the potential applications of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of related compounds against various bacterial strains. Results indicated that derivatives exhibited significant activity with MIC values significantly lower than standard antibiotics . This positions the compound as a potential lead in antibiotic development.
Case Study 2: Anticancer Activity
In vitro studies on leukemia cell lines demonstrated that compounds similar to this compound led to substantial growth inhibition correlated with down-regulation of critical signaling pathways . This highlights its potential as an anticancer therapeutic agent.
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the pyrimidine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Analogous Compounds
*Dihedral angle between pyrimidine and benzene rings.
Key Observations :
- Ring Inclination : The dihedral angle between the pyrimidine and benzene rings varies significantly: 56.19° (target) vs. 67.84° (2-chlorophenyl) and 42.25° (4-chlorophenyl). These differences influence molecular planarity and steric interactions, which may modulate bioactivity .
- Diaminopyrimidine vs. Dimethylpyrimidine: The target compound lacks the 4,6-diamino groups present in analogues like ARARUI and GOKWIO. This reduces hydrogen-bonding capacity but improves metabolic stability .
Physicochemical Properties
- Thermal Stability : The target compound’s high predicted boiling point (552.6°C ) suggests stability under physiological conditions, a trait shared with trichlorophenyl and bromophenyl derivatives .
Biological Activity
2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide (CAS No. 298218-02-7) is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for its application in pharmacology and therapeutic development. This article reviews the compound's biological properties, synthesis methods, and relevant case studies.
- Molecular Formula : C14H14N4O3S
- Molecular Weight : 318.356 g/mol
- Structure : The compound features a pyrimidine ring, a nitrophenyl group, and a sulfanyl linkage, which are critical for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the pyrimidine moiety is often associated with enhanced antibacterial and antifungal activities. For instance, studies suggest that derivatives of pyrimidine can inhibit bacterial growth by interfering with nucleic acid synthesis.
Antiviral Potential
The compound's nitrophenyl group may enhance its antiviral activity by acting as a reactive intermediate that interacts with viral components. Similar compounds have shown effectiveness against various viruses, including those responsible for respiratory infections.
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for pathogen survival.
- Cellular Interaction : It can form covalent bonds with cellular macromolecules, leading to altered cellular functions.
- Reactive Oxygen Species (ROS) Generation : The nitro group can contribute to oxidative stress within cells, potentially leading to apoptosis in infected cells.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted on derivatives of the compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be low, indicating potent activity.
Case Study 2: Antiviral Activity
In vitro assays showed that the compound inhibited the replication of influenza virus strains at concentrations lower than those required for cytotoxic effects. This suggests a favorable therapeutic index for potential antiviral applications.
Synthesis Methods
The synthesis of this compound typically involves:
- Reagents : 4,6-dimethylpyrimidine-2-thiol and 3-nitroacetophenone.
- Reaction Conditions : The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete reaction.
- Yield : Reported yields range from 74% to over 90%, depending on the optimization of reaction conditions.
Q & A
Q. What synthetic methodologies are recommended for preparing 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide?
A robust synthetic route involves nucleophilic substitution under reflux conditions. For structurally analogous chloro-substituted derivatives (e.g., N-(4-chlorophenyl) analogs), the protocol includes:
- Reacting 4,6-diaminopyrimidine-2-thiol with a chloroacetamide derivative in ethanol using potassium hydroxide as a base.
- Refluxing for 4 hours, monitored by TLC, followed by solvent evaporation and crystallization from methanol/ethyl acetate (1:1) to yield high-purity crystals (97% yield) .
Key Considerations : - Solvent Choice : Ethanol facilitates nucleophilic displacement due to its polarity and boiling point (~78°C).
- Crystallization : Slow evaporation ensures well-defined crystals for structural analysis.
Q. How is X-ray crystallography employed to determine the molecular structure of this compound?
X-ray diffraction (XRD) is critical for resolving bond lengths, angles, and packing interactions. For related acetamide derivatives:
Q. Example Crystallographic Parameters (Monoclinic System) :
| Parameter | Value |
|---|---|
| Space group | P21/c |
| a (Å) | 18.220 (2) |
| b (Å) | 8.1180 (12) |
| c (Å) | 19.628 (2) |
| β (°) | 108.761 (8) |
| Volume (ų) | 2748.9 (6) |
| Z | 8 |
| R-factor | 0.050 |
Q. What spectroscopic techniques are critical for characterizing purity and structural integrity?
- TLC : Monitors reaction progress and purity .
- NMR/LC-MS : Confirms molecular structure and functional groups (e.g., nitro, sulfanyl). For related compounds, ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) validate substituent positions and molecular weight .
Advanced Questions
Q. How do substituent variations (e.g., nitro vs. chloro) influence molecular conformation and crystallographic packing?
Substituent position and electronic effects significantly alter dihedral angles between aromatic rings, impacting crystal packing and intermolecular interactions. For chloro-substituted analogs:
| Compound (Substituent) | Dihedral Angle (°) |
|---|---|
| 2-Chlorophenyl | 67.84 |
| 4-Chlorophenyl (I) | 42.25 |
| 3-Chlorophenyl (II A) | 59.70 |
| 3-Chlorophenyl (II B) | 62.18 |
Q. Key Insight :
- Nitro Groups : The electron-withdrawing nitro group at the 3-position may increase steric hindrance, potentially enlarging dihedral angles compared to chloro analogs.
Q. How can contradictions in crystallographic data for related acetamide derivatives be resolved?
Discrepancies in reported parameters (e.g., bond angles, packing motifs) require:
- Database Surveys : Cross-referencing the Cambridge Structural Database (CSD) to identify trends (e.g., five hits for 2-[(pyrimidin-2-yl)sulfanyl]-N-phenylacetamide derivatives) .
- Validation : Re-refinement of raw diffraction data using updated software (e.g., SHELXL2016 vs. older versions) to minimize systematic errors .
Q. How can computational chemistry optimize synthesis and structural analysis?
Integrate quantum chemical calculations (e.g., DFT) with experimental
- Reaction Path Prediction : Use reaction path search methods to identify energetically favorable intermediates and transition states .
- Crystallographic Validation : Compare computed (e.g., Gaussian) and experimental bond lengths/angles to detect outliers .
Q. What crystallization protocols yield high-quality single crystals for XRD studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
